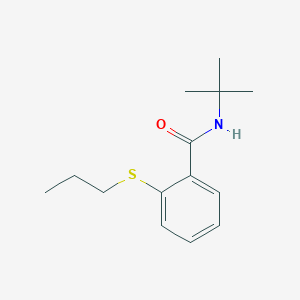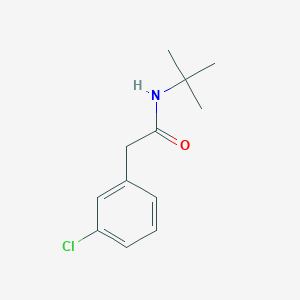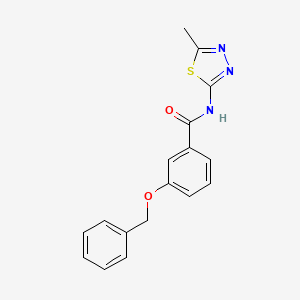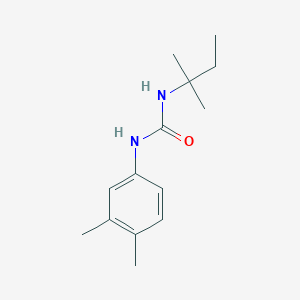
N-(2-CHLOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-CHLOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the 2-chlorophenyl group and the pyrazole ring in its structure contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the reaction of 2-chlorophenylhydrazine with 1,3-dimethyl-1H-pyrazole-4-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, continuous stirring, and maintaining a controlled temperature. The use of automated systems for purification and isolation of the product ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-(2-CHLOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for treating bacterial infections.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves the inhibition of bacterial enzymes by binding to the active site. This prevents the bacteria from synthesizing essential proteins, leading to their death. The compound targets specific pathways involved in bacterial metabolism, making it an effective antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorobenzaldehyde
- 2-Chlorobenzoic acid
- 2-Chlorobenzonitrile
- 2-Chlorophenol
Uniqueness
N-(2-CHLOROPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its combination of the 2-chlorophenyl group and the pyrazole ring, which imparts distinct chemical and biological properties. Unlike other similar compounds, it has shown promising results in antimicrobial studies, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-chlorophenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O2S/c1-8-11(7-15(2)13-8)18(16,17)14-10-6-4-3-5-9(10)12/h3-7,14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMZHKJVRGSQNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,5-dimethyl-N-[4-(1-piperidinylsulfonyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B5284978.png)
![(3E)-N-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)pyridin-3-yl]methyl}hex-3-enamide](/img/structure/B5284985.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5284989.png)
![N-(3,5-dimethylphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5284992.png)
![N-(2-pyridinylmethyl)-1-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B5285008.png)
![N-[1-(3-oxa-9-azaspiro[5.5]undec-9-ylcarbonyl)cyclopentyl]aniline](/img/structure/B5285014.png)

![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5285034.png)


![N-(4-bromo-3-chlorophenyl)-2-[2-methoxy-4-[(Z)-2-(5-nitro-2,4-dioxo-1H-pyrimidin-6-yl)ethenyl]phenoxy]acetamide](/img/structure/B5285072.png)
![1-cyclohexyl-3-[2-(5-methoxy-1H-indol-3-yl)ethyl]urea](/img/structure/B5285075.png)
![N-{5-[(2-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5285078.png)

